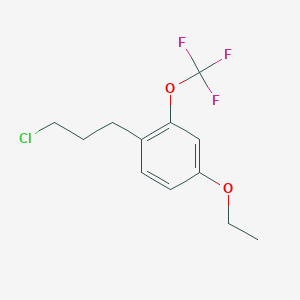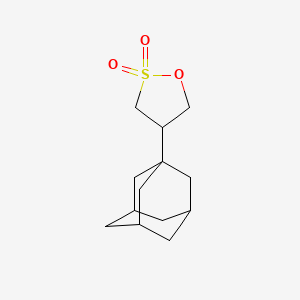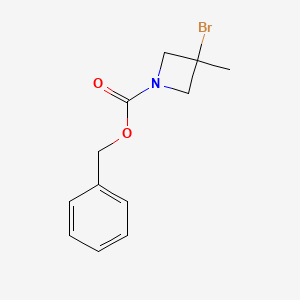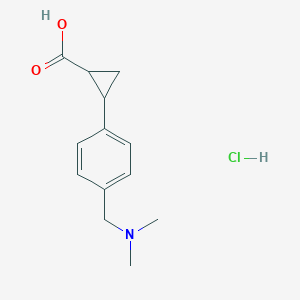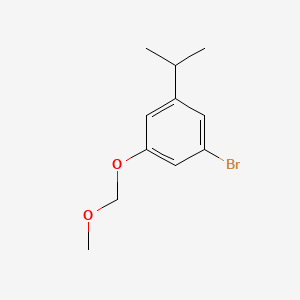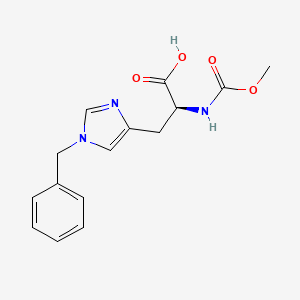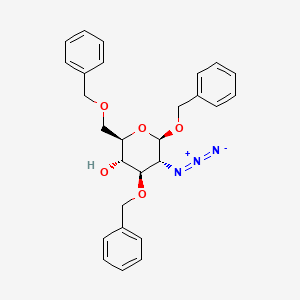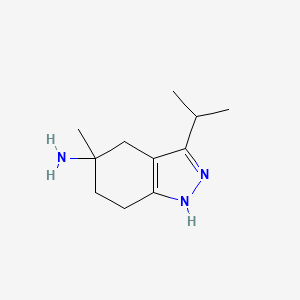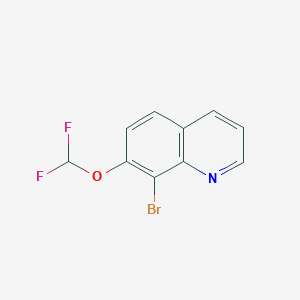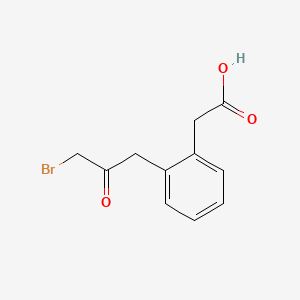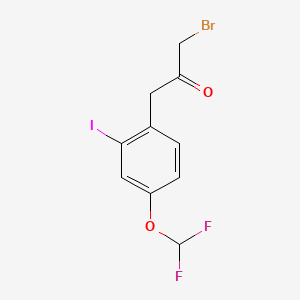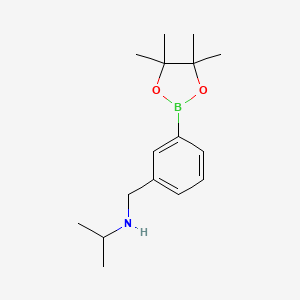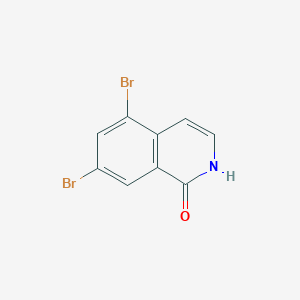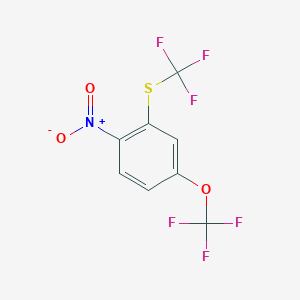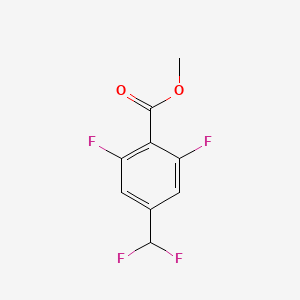
Methyl 2,6-difluoro-4-(difluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is an organic compound characterized by the presence of difluoromethyl and difluorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(difluoromethyl)-2,6-difluorobenzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-(difluoromethyl)-2,6-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can engage in cross-coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and metal catalysts. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce various functional groups into the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 4-(difluoromethyl)-2,6-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(trifluoromethyl)-2,6-difluorobenzoate
- Methyl 4-(chloromethyl)-2,6-difluorobenzoate
- Methyl 4-(bromomethyl)-2,6-difluorobenzoate
Uniqueness
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Eigenschaften
Molekularformel |
C9H6F4O2 |
|---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
methyl 4-(difluoromethyl)-2,6-difluorobenzoate |
InChI |
InChI=1S/C9H6F4O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3 |
InChI-Schlüssel |
HSSRKEKBTJYBBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1F)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


